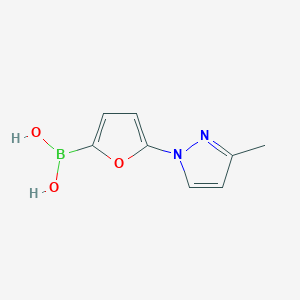
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BN2O3 and a molecular weight of 191.98 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a furan ring, both of which are connected to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
The synthesis of (5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid typically involves the reaction of 3-methyl-1H-pyrazole with 2-furylboronic acid under specific conditions. One common method includes the use of palladium catalysts and bases in an inert atmosphere to facilitate the coupling reaction . The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene or ethanol, at elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. Major products formed from these reactions depend on the specific reactants and conditions used but often include substituted pyrazole and furan derivatives.
科学的研究の応用
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid has several applications in scientific research:
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: In industrial applications, this compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism of action of (5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other biologically active molecules . The molecular targets and pathways involved depend on the specific application and the structure of the target molecules.
類似化合物との比較
(5-(3-Methyl-1H-pyrazol-1-yl)furan-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
(4-Fluorophenyl)boronic acid: A boronic acid with a fluorinated phenyl group, used in the synthesis of fluorinated organic compounds.
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): A more complex boronic acid derivative with multiple aromatic rings, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of a pyrazole and furan ring, which imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
分子式 |
C8H9BN2O3 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
[5-(3-methylpyrazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-4-5-11(10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChIキー |
FMWYCQYJTYVOMA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(O1)N2C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



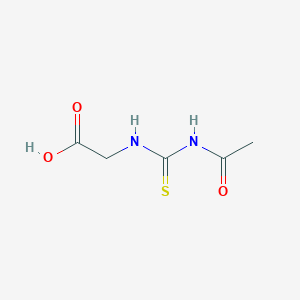
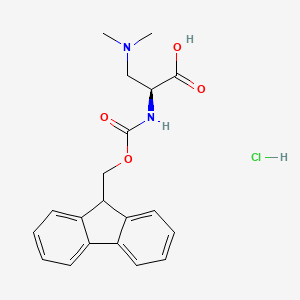
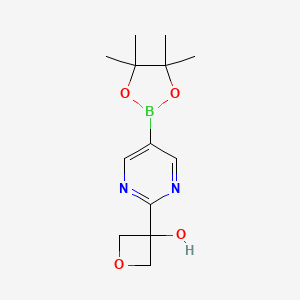


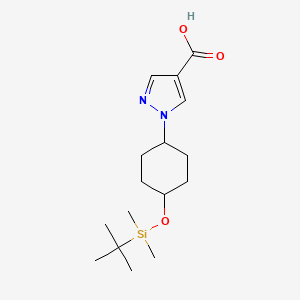
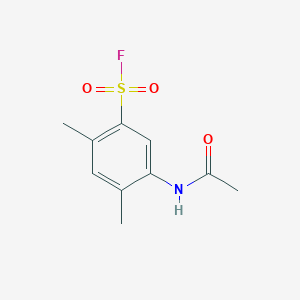
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)


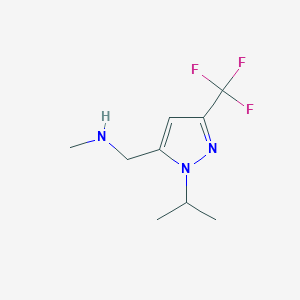
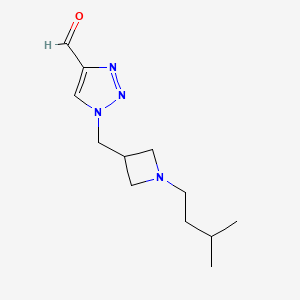
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
